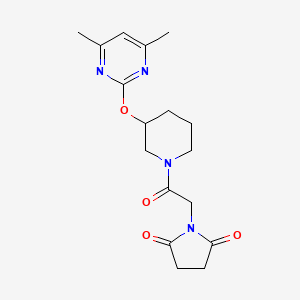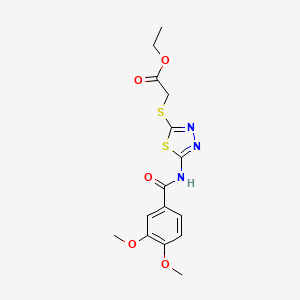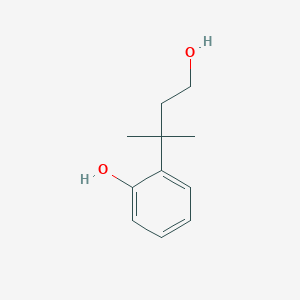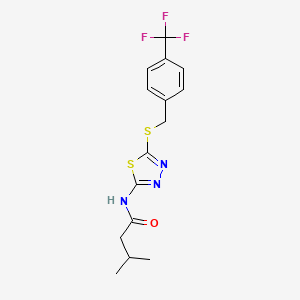
(Z)-2-Cyano-N-naphthalen-1-yl-3-pyridin-3-ylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-Cyano-N-naphthalen-1-yl-3-pyridin-3-ylprop-2-enamide, also known as TAK-242, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications. TAK-242 is a toll-like receptor 4 (TLR4) antagonist, which means that it blocks the activation of TLR4, a protein that plays a key role in the innate immune system.
Mécanisme D'action
(Z)-2-Cyano-N-naphthalen-1-yl-3-pyridin-3-ylprop-2-enamide works by binding to a specific site on TLR4 and preventing its activation by lipopolysaccharides (LPS), which are found in the cell walls of certain bacteria. By blocking TLR4 activation, (Z)-2-Cyano-N-naphthalen-1-yl-3-pyridin-3-ylprop-2-enamide reduces the production of pro-inflammatory cytokines and chemokines, which are responsible for the harmful effects of sepsis.
Biochemical and physiological effects:
In addition to its potential therapeutic applications, (Z)-2-Cyano-N-naphthalen-1-yl-3-pyridin-3-ylprop-2-enamide has also been studied for its biochemical and physiological effects. (Z)-2-Cyano-N-naphthalen-1-yl-3-pyridin-3-ylprop-2-enamide has been shown to inhibit the activation of TLR4 in various cell types, including macrophages, dendritic cells, and epithelial cells. (Z)-2-Cyano-N-naphthalen-1-yl-3-pyridin-3-ylprop-2-enamide has also been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (Z)-2-Cyano-N-naphthalen-1-yl-3-pyridin-3-ylprop-2-enamide is its specificity for TLR4, which makes it a valuable tool for studying the role of TLR4 in various diseases. However, one limitation of (Z)-2-Cyano-N-naphthalen-1-yl-3-pyridin-3-ylprop-2-enamide is its relatively low potency, which means that high concentrations are required to achieve a significant effect. Additionally, (Z)-2-Cyano-N-naphthalen-1-yl-3-pyridin-3-ylprop-2-enamide has a relatively short half-life, which may limit its effectiveness in vivo.
Orientations Futures
Despite its limitations, (Z)-2-Cyano-N-naphthalen-1-yl-3-pyridin-3-ylprop-2-enamide remains a promising therapeutic agent for the treatment of sepsis and other inflammatory diseases. Future research should focus on improving the potency and pharmacokinetics of (Z)-2-Cyano-N-naphthalen-1-yl-3-pyridin-3-ylprop-2-enamide, as well as exploring its potential applications in other diseases. Additionally, further studies are needed to fully understand the mechanism of action of (Z)-2-Cyano-N-naphthalen-1-yl-3-pyridin-3-ylprop-2-enamide and its effects on the immune system.
Méthodes De Synthèse
The synthesis of (Z)-2-Cyano-N-naphthalen-1-yl-3-pyridin-3-ylprop-2-enamide was first reported by researchers at Takeda Pharmaceutical Company in 2006. The synthesis involves a series of chemical reactions, including the condensation of 2-cyano-N-(1-naphthyl)acetamide and 3-pyridin-3-ylprop-2-enamide in the presence of a base, followed by the addition of a reducing agent to form the final product.
Applications De Recherche Scientifique
(Z)-2-Cyano-N-naphthalen-1-yl-3-pyridin-3-ylprop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of (Z)-2-Cyano-N-naphthalen-1-yl-3-pyridin-3-ylprop-2-enamide is in the treatment of sepsis, a life-threatening condition caused by a dysregulated immune response to infection. TLR4 plays a key role in the pathogenesis of sepsis, and (Z)-2-Cyano-N-naphthalen-1-yl-3-pyridin-3-ylprop-2-enamide has been shown to block the activation of TLR4 and reduce inflammation in preclinical studies.
Propriétés
IUPAC Name |
(Z)-2-cyano-N-naphthalen-1-yl-3-pyridin-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O/c20-12-16(11-14-5-4-10-21-13-14)19(23)22-18-9-3-7-15-6-1-2-8-17(15)18/h1-11,13H,(H,22,23)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYMTFZAHCHBDE-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=CC3=CN=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)/C(=C\C3=CN=CC=C3)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(naphthalen-1-yl)-3-(pyridin-3-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Bromophenyl)(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2860899.png)




![(Z)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2860907.png)


![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzamide](/img/structure/B2860912.png)


![2-[1-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2860918.png)
![9-cyclopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2860919.png)
![4-[benzyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide](/img/structure/B2860920.png)